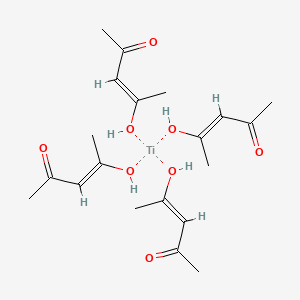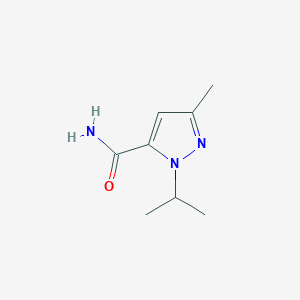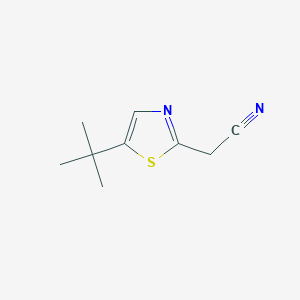
2-(5-Formyl-2-methoxyphenyl)acetonitrile
Vue d'ensemble
Description
2-(5-Formyl-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-methoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-chloroacetonitrile in the presence of a base. The reaction is carried out in an anhydrous acetonitrile solution . The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous acetonitrile.
Catalyst/Base: Commonly used bases include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Formyl-2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 2-(5-Carboxy-2-methoxyphenyl)acetonitrile.
Reduction: 2-(5-Formyl-2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(5-Formyl-2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Formyl-2-methoxyphenyl)acetonitrile is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Formyl-2-hydroxyphenyl)acetonitrile
- 2-(5-Formyl-2-ethoxyphenyl)acetonitrile
- 2-(5-Formyl-2-methoxyphenoxy)acetonitrile
Uniqueness
2-(5-Formyl-2-methoxyphenyl)acetonitrile is unique due to the presence of both a formyl group and a methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-(5-formyl-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-12)6-9(10)4-5-11/h2-3,6-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBVJUDRTZITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)


![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)


![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406596.png)
![ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406597.png)
![1-(furan-2-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanamine](/img/structure/B1406598.png)
![3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate](/img/structure/B1406599.png)

![1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea](/img/structure/B1406603.png)
![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)
